molecular formula C11H19NO4 B6416288 N-Boc-(+/-)-3-aminohex-5-enoic acid;  98% CAS No. 1335042-76-6

N-Boc-(+/-)-3-aminohex-5-enoic acid; 98%

Cat. No. B6416288
CAS RN: 1335042-76-6
M. Wt: 229.27 g/mol
InChI Key: RFHPQLCVYMBPRF-UHFFFAOYSA-N
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Description

The N-Boc group is a common protecting group for amines in organic synthesis . The N-Boc protecting group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . An efficient and simple protocol of Nitrogen protected tert-butoxycarbonyl (N-BOC) amines synthesis from various aromatic and aliphatic amines derivatives by using mesoporous SBA-15 catalyst under solvent-free condition and without purification methodology is performed at room temperature .


Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity relative to a batch process .


Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

Ruthenium-Catalyzed Synthesis

N-Boc protected amino acids are instrumental in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, forming triazole-based scaffolds. This methodology is significant for creating peptidomimetics and biologically active compounds, highlighting its importance in developing molecules with potential pharmaceutical applications. The process demonstrates complete regiocontrol with arylynamides and yields mixtures of regioisomers with alkyl ynamides, showing versatility in synthesis strategies (Ferrini et al., 2015).

Electrophilic Amination

The use of N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent for the N-amination of amino acids and derivatives showcases another application. This method facilitates the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, crucial intermediates for modified peptides and biologically active heterocyclic derivatives, illustrating the compound's role in peptide modification and drug design (Baburaj & Thambidurai, 2012).

Practical Route to β2,3-Amino Acids

The synthesis of enantiopure N(Boc)-β3-amino nitriles, serving as synthetic intermediates for the homologation of α-amino acids, demonstrates a practical route to β2,3-amino acids. This approach underlines the critical role of N-Boc protected amino acids in enabling the synthesis of structurally diverse amino acids, which are valuable in medicinal chemistry and drug development (Longobardo et al., 2015).

Synthesis of 3-Amino-3-aryl-2-oxindoles

Chiral 3-amino-3-aryloxindoles, significant for their biological activity, are prepared using a catalytic modular approach with N-Boc-protected ketimines. This synthesis pathway underscores the utility of N-Boc protected amino acids in constructing biologically active compounds, showcasing the importance of such methodologies in developing therapeutic agents (Marques & Burke, 2016).

Peptide Synthesis

Environmentally benign methodologies for peptide synthesis, utilizing Boc-protected α-amino acid N-carboxyanhydrides, highlight the role of N-Boc protected amino acids in green chemistry. This approach to peptide bond formation avoids toxic solvents and reactants, emphasizing the significance of N-Boc protected amino acids in sustainable chemistry and peptide synthesis (Bonnamour et al., 2013).

Mechanism of Action

Target of Action

N-Boc-(+/-)-3-aminohex-5-enoic acid is primarily used as a protective agent for amines in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .

Mode of Action

The compound works by protecting the amine groups, making them less reactive and more stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . This is achieved through the formation of tert-butyl carbamates (Boc), which can be easily introduced and removed under a variety of conditions .

Biochemical Pathways

The key biochemical pathway involved in the action of N-Boc-(+/-)-3-aminohex-5-enoic acid is the protection and deprotection of amines. This process is fundamental in organic synthesis, especially in peptide chemistry . The compound is used to protect amino groups in amino acids, making them resistant to racemization during peptide synthesis .

Result of Action

The result of the action of N-Boc-(+/-)-3-aminohex-5-enoic acid is the successful protection of amine groups in various biomolecules, allowing for more controlled and efficient organic synthesis . This includes the synthesis of peptides, where the compound helps prevent unwanted side reactions and ensures the correct sequence of amino acids .

Action Environment

The action of N-Boc-(+/-)-3-aminohex-5-enoic acid can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature . Additionally, the compound’s action can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .

Future Directions

The use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps, is a promising future direction . This methodology provides one of the most straightforward syntheses of N-BOC amines from amines with 95–99% yields in short reaction interval .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPQLCVYMBPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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